molecular formula C14H26N2O2 B15074437 N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

Cat. No.: B15074437
M. Wt: 254.37 g/mol
InChI Key: DIENTBAFPQFFKQ-UHTWSYAYSA-N
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Description

N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a structurally complex chiral amide featuring a 4,5-dihydrooxazole (oxazolidine) ring substituted with an isobutyl group, a stereochemically defined backbone [(1S,2S)-configuration], and an acetamide functional group. The stereochemistry and oxazolidine moiety may influence its pharmacokinetic properties, such as metabolic stability and target binding affinity.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-[(1S,2S)-2-methyl-1-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide

InChI

InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12+,13-/m0/s1

InChI Key

DIENTBAFPQFFKQ-UHTWSYAYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=N[C@@H](CO1)CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Role in Transition-Metal-Catalyzed C–H Activation

This compound serves as a chiral bidentate ligand in palladium(II)-catalyzed enantioselective C(sp³)–H borylation reactions . Key features include:

Reaction Parameter Details
Catalytic SystemPd(OAc)₂ with ligand (1:1 ratio)
Substrate ScopeCarbocyclic substrates with α-tertiary and α-quaternary carbon centers
Reaction OutcomeHigh enantioselectivity (up to 99% ee) and regioselectivity
Key AdvantageCompatibility with sterically hindered substrates

The oxazoline ring’s nitrogen and the acetamide’s oxygen coordinate with palladium, forming a rigid chiral environment that directs substrate orientation during C–H bond cleavage .

Amide Group Reactivity

The acetamide moiety participates in:

  • Hydrolysis : Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Nucleophilic Substitution : Reactivity with Grignard reagents or organolithium compounds at the carbonyl carbon.

Oxazoline Ring Reactivity

The 4,5-dihydrooxazole ring undergoes:

  • Ring-Opening Reactions : Acid-catalyzed hydrolysis produces β-amino alcohols.

  • Coordination to Metals : Binds transition metals (Pd, Ni) via N and O atoms, enabling catalytic cycles .

Reaction Conditions and Optimization

Critical parameters for maximizing catalytic efficiency:

Condition Optimal Range Impact
Temperature60–80°CBalances reaction rate and selectivity
SolventDichloroethane (DCE) or tolueneEnhances metal-ligand coordination
Ligand Loading5–10 mol%Ensures full metal coordination
AdditivesSilver phosphate (Ag₃PO₄)Scavenges halides, stabilizing Pd(II)

Comparative Analysis with Related Ligands

The isobutyl-substituted oxazoline ligand outperforms analogs in stereochemical control:

Ligand Substituent Enantioselectivity Substrate Compatibility
N-((1S,2S)-1-((R)-4-Isobutyl...Isobutyl99% eeα-Tertiary and α-quaternary C–H
N-((1S,2S)-1-((R)-4-Isopropyl...Isopropyl85% eeLess hindered substrates

The isobutyl group’s bulkiness enhances steric discrimination, critical for high enantioselectivity .

Mechanistic Insights

The ligand’s role in the catalytic cycle involves:

  • Coordination : Binds Pd(II) via oxazoline N and acetamide O, forming a square-planar complex.

  • Substrate Activation : Directs Pd to the proximal C–H bond via non-covalent interactions.

  • Borylation : Transmetallation with bis(pinacolato)diboron (B₂pin₂) yields enantioselective borylated products .

Scientific Research Applications

Chemistry

In organic synthesis, “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be explored for biological activity, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxazoline ring and acetamide moiety could play crucial roles in binding interactions and biological activity.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(3-methylbutyl)acetamide (C2) : A linear aliphatic amide identified as a pheromone component in Bactrocera tryonimales.

AMG628 : A GPCR/ion channel-targeting acetamide derivative with a benzothiazole-piperazine scaffold.

L748337 : A sulfonamide-containing acetamide with demonstrated activity in receptor binding studies.

Structural Features:

  • The isobutyl group may improve lipophilicity compared to linear alkyl chains.
  • AMG628 : Incorporates a benzothiazole core and trifluoromethyl groups, enhancing aromatic interactions and metabolic stability.
  • L748337 : Features a sulfonamide group, which may confer stronger hydrogen-bonding interactions compared to acetamides.

Physicochemical Properties

Compound Molecular Formula Key Features Bioactivity/Notes Reference
N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide C₁₅H₂₆N₂O₂ Chiral oxazolidine, branched alkyl chain Hypothetical GPCR modulator N/A
N-(3-methylbutyl)acetamide (C2) C₇H₁₅NO Linear aliphatic amide Pheromone (~20% abundance)
AMG628 C₂₇H₂₉F₄N₅O₂S Benzothiazole-piperazine scaffold TRPV3 antagonist
L748337 C₂₃H₃₀N₄O₄S Sulfonamide-acetamide hybrid Receptor-binding studies

Research Findings and Discussion

  • Stereochemical Impact : The (1S,2S) and (R)-configured oxazolidine in the target compound may enhance enantioselective binding compared to simpler amides like C2, which lack stereochemical complexity .
  • Volatility vs. Stability : Linear aliphatic amides (e.g., C2, C4) exhibit higher volatility, as seen in pheromone emission studies , whereas the target compound’s bulky structure likely reduces volatility but improves metabolic stability.
  • GPCR/Ion Channel Targeting : AMG628 and L748337 highlight the importance of heterocyclic and sulfonamide groups in receptor interaction. The target compound’s oxazolidine moiety could similarly engage polar residues in binding pockets .

Biological Activity

N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific stereochemistry and functional groups. Its structure includes an oxazoline moiety, which is significant for its biological activity. The molecular formula is C13H22N2OC_{13}H_{22}N_{2}O with a molecular weight of approximately 238.33 g/mol. The compound's IUPAC name reflects its complex stereochemistry and substituents.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • STING Agonism : The compound acts as an agonist for the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other cytokines that enhance immune responses against tumors and infections .
  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of key signaling pathways .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and pathways involved in inflammation .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Immunomodulation : Enhances both innate and adaptive immune responses.
  • Antitumor Activity : Shown to reduce tumor size in preclinical models.
  • Safety Profile : Initial studies indicate a favorable safety profile with low toxicity at therapeutic doses.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyModelFindings
Study 1Murine tumor modelSignificant reduction in tumor size and increased survival rates observed with treatment .
Study 2Human cancer cell linesInduced apoptosis in breast and colon cancer cells with IC50 values in the low micromolar range .
Study 3In vitro immune responseEnhanced activation of dendritic cells leading to increased T-cell proliferation .

Q & A

Advanced Research Question

  • X-ray Crystallography : Essential for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and oxazoline nitrogen) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify diastereotopic protons in the 4,5-dihydrooxazole ring and confirm acetylation. NOESY experiments help assign spatial arrangements of substituents .
  • Mass Spectrometry : High-resolution EIMS or ESI-MS verifies molecular weight and fragmentation patterns, particularly for the oxazoline and acetamide moieties .

How can researchers resolve contradictions in reported synthetic yields for similar acetamide derivatives?

Advanced Research Question
Discrepancies in yields often arise from variations in reaction conditions. For example:

  • Catalyst Loading : Palladium catalyst concentrations (e.g., 1–5 mol%) significantly impact cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor oxazoline ring closure compared to nonpolar solvents .
  • Purification Methods : Crystallization in ethanol vs. chromatographic purification can lead to yield differences due to solubility or decomposition .

What strategies are employed to optimize the diastereoselective formation of the 4,5-dihydrooxazole ring?

Advanced Research Question

  • Organometallic Catalysts : Palladium complexes with chiral ligands (e.g., BINAP) enhance enantioselectivity during cyclization .
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce epimerization risks during ring closure .
  • Additives : Lewis acids (e.g., ZnCl2_2) can template the transition state to favor the desired diastereomer .

What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data are unavailable, analogous acetamides require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Gloves (nitrile) and safety goggles to prevent skin/eye contact .
  • Emergency Protocols : For accidental exposure, rinse skin/eyes with water and seek medical evaluation .

How does the compound's molecular conformation influence its intermolecular interactions, as determined by crystallographic studies?

Advanced Research Question
X-ray studies of related acetamides reveal:

  • Hydrogen Bonding : The acetamide carbonyl forms intermolecular H-bonds with oxazoline NH groups, stabilizing crystal packing .
  • Steric Effects : The 4-isobutyl group creates torsional strain, forcing the oxazoline ring into a twisted conformation that impacts solubility .
  • π-Stacking : Aromatic substituents (if present) may engage in edge-to-face interactions, influencing aggregation behavior .

How can computational modeling predict the compound's reactivity in novel reaction environments?

Advanced Research Question

  • DFT Calculations : Simulate transition states for oxazoline ring-opening reactions or acetyl group migration under acidic/basic conditions.
  • Molecular Dynamics : Predict solvent effects on conformation using force fields parameterized for acetamides .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity screening .

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